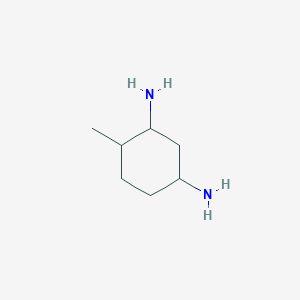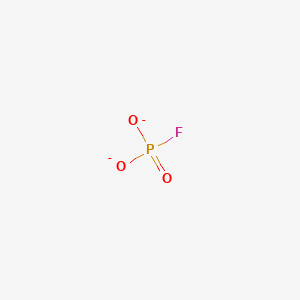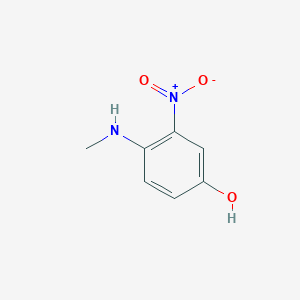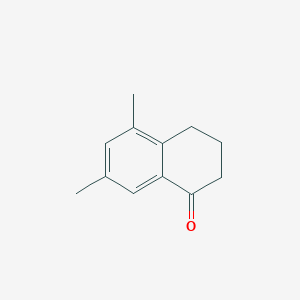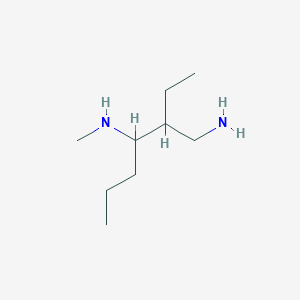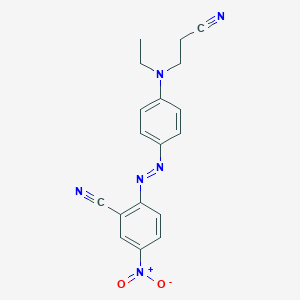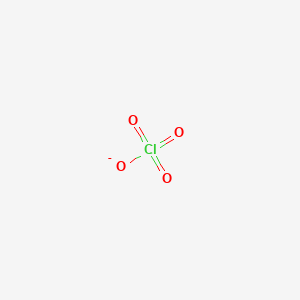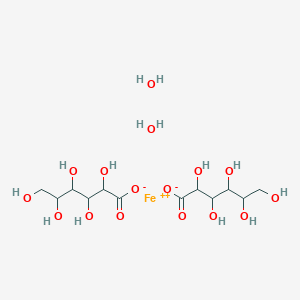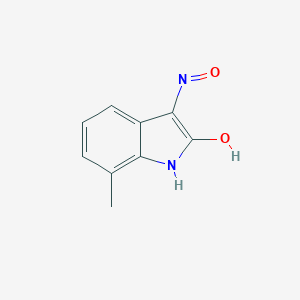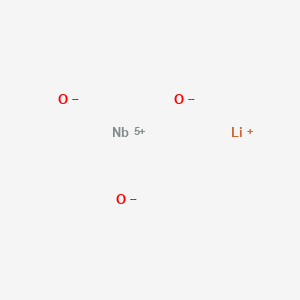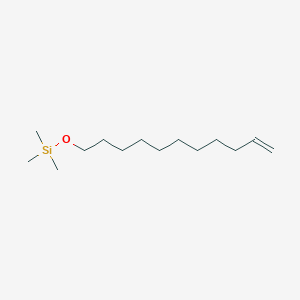
Trimethyl(undec-10-enoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Although specific details on the synthesis of Trimethyl(undec-10-enoxy)silane are not readily available, the synthesis of related compounds provides insight into potential methods. For example, the synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane involves Hiyama cross-coupling reactions, utilizing palladium catalysis and CsF for the coupling of electronically diverse aryl iodides (Omote et al., 2012). Such methodologies could potentially be adapted for the synthesis of Trimethyl(undec-10-enoxy)silane, using appropriate precursors and conditions tailored to the desired undec-10-enoxy side chain.
Molecular Structure Analysis
The molecular structure of Trimethyl(undec-10-enoxy)silane would feature a trimethylsilyl group attached to an undec-10-enoxy ether moiety. This structure allows for interesting chemical properties, such as reactivity at the silicon center and the potential for further functionalization of the undec-10-enyl group. While specific studies on Trimethyl(undec-10-enoxy)silane were not found, the structure and reactivity of similar compounds, such as trimethyl(propynyloxy)silane, have been explored through methods like UV laser-induced gas-phase polymerization, indicating potential routes for studying and utilizing Trimethyl(undec-10-enoxy)silane (Pola & Morita, 1997).
Chemical Reactions and Properties
The chemical reactions and properties of Trimethyl(undec-10-enoxy)silane would likely involve its reactivity both at the silicon center and the undec-10-enoxy group. Similar compounds have been used in various organic transformations, such as photopatternable monolayer formation (Zubkov et al., 2005) and in the synthesis of β-trifluoromethylstyrenes (Omote et al., 2012), highlighting the versatility of silane compounds in chemical synthesis.
Physical Properties Analysis
The physical properties of Trimethyl(undec-10-enoxy)silane, such as boiling point, density, and solubility, would be influenced by its molecular structure. Although specific data for Trimethyl(undec-10-enoxy)silane are not available, the properties of silane compounds can vary widely depending on their substituents. For example, the physical properties of polyvinylpolysilsesquioxane, synthesized from trimethoxy(vinyl)silane, demonstrate the impact of the silane structure on material characteristics (Gunji et al., 2003).
Applications De Recherche Scientifique
Surface Modification and Thin Film Fabrication
Trimethyl(undec-10-enoxy)silane is instrumental in surface chemistry and materials science, particularly in modifying surface properties and fabricating thin films. For example, its derivatives have been used for the covalent assembly of siloxane-based photopatternable monolayers. Upon UV light exposure, these monolayers generate reactive hydroxyl-terminated surfaces without compromising film quality, as demonstrated in a study focusing on photoinduced deprotection and ZnO patterning. This research highlights the potential of such silane derivatives in creating well-defined features on surfaces, which is crucial for various applications in electronics and nanotechnology (Zubkov et al., 2005).
Polymerization and Material Synthesis
In polymer chemistry, trimethyl(undec-10-enoxy)silane derivatives facilitate the synthesis of novel materials. A study on the laser-induced formation of polymers from unsaturated (organyl)trimethylsilanes in the gas phase revealed that UV excitation leads to the polymerization of such compounds, resulting in the deposition of thin films of solid organosilicon polymers. This process illustrates a unique photopolymerization method that omits the need for photoinitiators, opening new avenues for the synthesis of materials with potential applications in coatings, adhesives, and electronics (Pola et al., 2001).
Surface Engineering and Hydrophobic Coatings
Trimethyl(undec-10-enoxy)silane and its analogs are also pivotal in engineering surfaces with desired properties, such as hydrophobicity. Research into the modification of silica surfaces with organosilanes has provided insights into how these compounds influence surface characteristics like grafting density, surface energy, and hydrophobicity. This understanding is crucial for the development of materials with tailored interfacial properties, which find applications in coatings, sensors, and biomaterials (Ji et al., 2017).
Corrosion Inhibition
In the context of corrosion science, derivatives of trimethyl(undec-10-enoxy)silane serve as effective corrosion inhibitors. A study on the inhibitive effect of silane derivatives, including their application on brass surfaces, demonstrated that self-assembled monolayers (SAMs) of these compounds significantly enhance corrosion resistance. Such findings are essential for protecting metals and alloys in harsh environments, highlighting the potential of silane derivatives in materials protection and preservation (Fan et al., 2011).
Propriétés
IUPAC Name |
trimethyl(undec-10-enoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPUNQPMNQHBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347979 |
Source


|
| Record name | 11-Trimethylsilyloxy-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(undec-10-enoxy)silane | |
CAS RN |
14031-97-1 |
Source


|
| Record name | 11-Trimethylsilyloxy-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
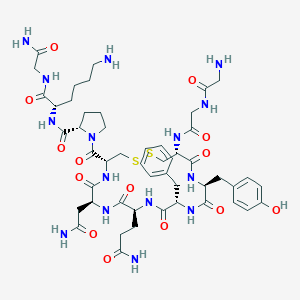
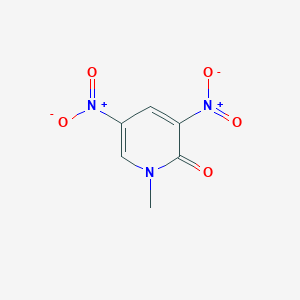
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
